molecular formula C15H21CoO6 B7798293 Cobalt(III) acetylacetonate

Cobalt(III) acetylacetonate

Cat. No.: B7798293
M. Wt: 356.26 g/mol
InChI Key: RHCQEPWEBDOALW-LNTINUHCSA-K
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Description

It is a green, diamagnetic solid that is soluble in organic solvents but not in water . This compound is used in various applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(III) acetylacetonate is typically synthesized by reacting cobalt(II) carbonate with acetylacetone in the presence of hydrogen peroxide. The reaction proceeds as follows :

[ 2 \text{CoCO}_3 + 6 \text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{Co(C}_5\text{H}_7\text{O}_2\text{)}_3 + 2 \text{CO}_2 + 4 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the oxidation of cobalt(II) acetylacetonate using hydrogen peroxide in an organic solvent that is miscible with water and inert to hydrogen peroxide .

Chemical Reactions Analysis

Types of Reactions

Cobalt(III) acetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and nitrating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound introduces a nitro group onto the acetylacetonate ligand .

Mechanism of Action

The mechanism of action of cobalt(III) acetylacetonate involves its ability to form stable coordination complexes with various ligands. The acetylacetonate ligands bind to the cobalt ion in a bidentate fashion, forming a six-membered chelate ring . This coordination mode influences the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.

Comparison with Similar Compounds

Cobalt(III) acetylacetonate can be compared with other metal acetylacetonates, such as:

  • Iron(III) acetylacetonate
  • Manganese(III) acetylacetonate
  • Aluminium(III) acetylacetonate

These compounds share similar coordination structures and reactivity patterns but differ in their specific applications and properties. For example, iron(III) acetylacetonate is used in different catalytic processes, while aluminium(III) acetylacetonate is often used in polymerization reactions .

Properties

IUPAC Name

cobalt(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQEPWEBDOALW-LNTINUHCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21CoO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline]
Record name Cobalt(III) acetylacetonate
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URL https://haz-map.com/Agents/8036
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CAS No.

21679-46-9
Record name Cobalt(III) acetylacetonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q3A69X2F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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